6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid
Description
6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 3 and a tert-butoxycarbonyl (Boc)-protected methylaminomethyl substituent at position 4. The Boc group [(2-methylpropan-2-yl)oxycarbonyl] serves as a protective moiety for the amine, enhancing stability during synthetic processes . This compound is primarily utilized as an intermediate in multi-step pharmaceutical syntheses, as evidenced by its role in the preparation of methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, a key precursor in patent applications . Its molecular formula is C₁₅H₂₀N₂O₄, with a molecular weight of 292.33 g/mol.
Properties
IUPAC Name |
6-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15(4)8-10-6-5-9(7-14-10)11(16)17/h5-7H,8H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVCTQAAIJBRBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of the pyridine ring, which can be derived from commercially available pyridine derivatives.
Functional Group Introduction: The carboxylic acid group is introduced at the 3-position of the pyridine ring through a carboxylation reaction.
Substitution Reaction: The 6-position of the pyridine ring is functionalized with a methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino group. This step often involves a nucleophilic substitution reaction where the amino group is introduced followed by protection with the (2-methylpropan-2-yl)oxycarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the carboxylic acid group to yield alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, 6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for the development of pharmaceuticals with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for incorporation into polymers and other materials with specialized functions.
Mechanism of Action
The mechanism by which 6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to pyridinecarboxylic acids and related heterocycles with analogous substituents. Key structural analogues include:
Biological Activity
The compound 6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its efficacy in various applications.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula: C₁₃H₁₈N₂O₃
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as receptors and enzymes involved in inflammatory processes. Its structural features allow it to function as an agonist or antagonist in various biochemical pathways.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a related compound showed an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction in human whole blood assays, demonstrating its potential as an anti-inflammatory agent .
Pharmacokinetics and Efficacy
Pharmacokinetic studies have shown that derivatives of this compound possess favorable absorption and distribution characteristics. In vivo efficacy was evaluated using models such as the monoiodoacetic acid (MIA) pain model and adjuvant-induced arthritis (AIA), where these compounds outperformed traditional NSAIDs like diclofenac .
Study 1: Synthesis and Characterization
A study conducted on the synthesis of pyridine derivatives, including the target compound, utilized advanced spectroscopic techniques such as FTIR and NMR for characterization. The synthesis involved acyl chloride methods, yielding compounds with varying substitutions that were assessed for biological activity .
Study 2: In Vivo Models
In another study, the anti-inflammatory effects of the compound were tested in animal models. Results indicated a significant reduction in inflammation markers compared to control groups, reinforcing the potential therapeutic applications of this compound in treating inflammatory diseases .
Data Tables
| Study | Compound | IC50 (nM) | Model | Outcome |
|---|---|---|---|---|
| Study 1 | 6-[Methyl(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridine carboxylic acid | 123 | Human whole blood assay | Significant inhibition of TNFα |
| Study 2 | Similar pyridine derivatives | Varies | MIA/AIA models | Reduced inflammation markers |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
